Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid
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Overview
Description
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Fmoc-L-Tpi-OH, is a chemical compound with the molecular formula C27H22N2O4 . It has a molecular weight of 438.48 .
Molecular Structure Analysis
The molecular structure of Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is represented by the linear formula C27H22N2O4 . The compound’s InChI representation isInChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1
. Physical And Chemical Properties Analysis
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .Scientific Research Applications
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Synthesis of Molecules for Biological Studies
- Application Summary : This compound is used as a reactant in the synthesis of molecules for biological studies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular molecule being synthesized. Unfortunately, the exact procedures are not specified in the source .
- Results or Outcomes : The outcomes of these syntheses would be the creation of various molecules for biological studies. These molecules have been used in studies of cytotoxicity and insecticidal activities of harmine derivatives, isoquinolines, β-carbolines, and 3-deazapurines via oxidative decarboxylation, and cytotoxic evaluation of 1,3-di- and 1,3,9-trisubstituted β-carbolines .
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Synthesis of Peptidic Inhibitors of Amyloid Fibril Formation
- Application Summary : This compound is used as a building block in the synthesis of peptidic inhibitors of amyloid fibril formation .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular peptidic inhibitor being synthesized. Unfortunately, the exact procedures are not specified in the source .
- Results or Outcomes : The outcomes of these syntheses would be the creation of peptidic inhibitors that can prevent the formation of amyloid fibrils, which are associated with diseases like Alzheimer’s .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHULIKSMJSELI-VWLOTQADSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | |
CAS RN |
204322-23-6 |
Source
|
Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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